molecular formula C10H14BrNO3S B8729233 4-bromo-N-(2-ethoxyethyl)benzenesulfonamide

4-bromo-N-(2-ethoxyethyl)benzenesulfonamide

Cat. No.: B8729233
M. Wt: 308.19 g/mol
InChI Key: BEPSYBVYSDHCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-ethoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H14BrNO3S and its molecular weight is 308.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

IUPAC Name

4-bromo-N-(2-ethoxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H14BrNO3S/c1-2-15-8-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3

InChI Key

BEPSYBVYSDHCKQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(2-Ethoxyethyl)amine (0.178 g, 2.0 mmol) was added to a stirred solution of 4-bromobenzenesulfonyl chloride (0.256 g, 1.0 mmol) in tetrahydrofuran (10 mL) at 0 C, followed by addition of N-ethyl-N,N-diisopropylamine (0.260 g, 2.0 mmol). The resulting mixture was stirred at 0° C. for 10 min, and was then allowed to return to room temperature. A saturated solution of NaHCO3 (aq) was added and the phases were separated, and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over Na2SO4, and the solvent was evaporated to give the crude product. Purification by column chromatography using ethyl acetate/heptane (1:10 to 1:1) as the eluent gave 0.278 g (90% yield) of the title compound: MS (ES) m/z 294 and 296 (M++1).
Quantity
0.178 g
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reactant
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0.256 g
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reactant
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10 mL
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solvent
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0.26 g
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reactant
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0 (± 1) mol
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reactant
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Yield
90%

Synthesis routes and methods II

Procedure details

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